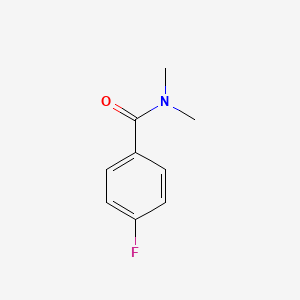

4-fluoro-N,N-dimethylbenzamide

Beschreibung

Significance of Fluorinated Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry

Specifically, fluorinated benzamide derivatives are widely explored for their potential in medicinal chemistry. ontosight.ai The presence of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes, and can also influence its binding affinity to biological targets such as enzymes and receptors. ontosight.ainih.gov Researchers have investigated fluorinated benzamides for a range of potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. ontosight.ai For instance, studies have shown that the incorporation of a fluorine atom at a specific position on a benzothiazole (B30560) ring, a related heterocyclic structure, can improve its cytotoxicity against certain cancer cell lines. nih.gov The strategic placement of fluorine atoms can be used to fine-tune a molecule's conformation, membrane-crossing ability, potency, and other critical properties for drug development. acs.org

Overview of Substituted N,N-Dimethylbenzamides as Key Chemical Entities

Substituted N,N-dimethylbenzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, which in turn is bonded to a nitrogen atom bearing two methyl groups. This structural motif makes them versatile intermediates in organic synthesis. The N,N-dimethylamino group can influence the reactivity of the aromatic ring, and the amide functionality itself can participate in a variety of chemical transformations. fiveable.me

N,N-dimethylbenzamides can be synthesized through several methods, including the reaction of a benzoic acid derivative with dimethylamine (B145610) or by the direct amidation of carboxylic acids using catalysts and N,N-dimethylformamide (DMF) as a reagent. nih.govquora.com They serve as important precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes. fiveable.me The N,N-dimethyl substituent can affect the electronic properties of the aromatic ring, thereby influencing its reactivity in electrophilic aromatic substitution reactions. fiveable.me Furthermore, the amide bond in N,N-dimethylbenzamides is relatively stable. nih.gov

The table below outlines some key reactions and applications of substituted N,N-dimethylbenzamides:

| Reaction Type | Description | Significance |

| Electrophilic Aromatic Substitution | The benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts reactions. The N,N-dimethylamino group can direct incoming electrophiles to specific positions on the ring. | Allows for the introduction of various functional groups onto the aromatic ring, leading to diverse molecular structures. |

| Reduction of the Amide | The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride. | Provides a route to synthesize tertiary amines from amides. |

| Hydrolysis of the Amide | The amide bond can be broken under acidic or basic conditions to yield a carboxylic acid and dimethylamine. | A fundamental reaction for cleaving the amide and further modifying the molecule. |

Historical Trajectory and Evolution of Academic Research on Fluorinated Amide Scaffolds

The study of fluorinated organic compounds has a rich history, with a significant surge in interest emerging in the 1970s as the importance of fluorine in medicinal chemistry became more widely recognized. nih.gov Early research focused on developing methods for the selective introduction of fluorine atoms into organic molecules. The development of reagents like Selectfluor® and new synthetic strategies has greatly expanded the toolkit available to chemists for creating fluorinated compounds. mdpi.com

The synthesis of fluorinated amides, in particular, has been an area of active investigation. acs.orgresearchgate.net Historically, the synthesis of some fluorinated amides involved the use of challenging reagents. acs.org However, modern synthetic chemistry has provided more accessible and efficient methods. For example, one-pot procedures have been developed for the synthesis of fluorinated amides from readily available starting materials. acs.org Research has also explored the use of electrochemical fluorination as a method to produce polyfluorinated amides. nih.gov

The evolution of research in this area has been driven by the increasing demand for novel fluorinated molecules in various fields. The understanding of how fluorine substitution impacts molecular properties has become more sophisticated, allowing for the rational design of compounds with desired characteristics. acs.org The timeline below highlights key trends in the research of fluorinated amide scaffolds.

| Era | Key Developments and Focus |

| Mid-20th Century | Initial explorations into organofluorine chemistry and the development of early fluorination methods. |

| 1970s - 1990s | Growing appreciation for the role of fluorine in medicinal chemistry, leading to increased synthesis of fluorinated compounds, including amides. nih.gov |

| 2000s - Present | Development of more sophisticated and selective fluorination reagents and synthetic methodologies. acs.orgmdpi.com Focus on the rational design of fluorinated molecules for specific applications in medicine and materials science. acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGEPIJFRZXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178875 | |

| Record name | N,N-Dimethyl p-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24167-56-4 | |

| Record name | 4-Fluoro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24167-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl p-fluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024167564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl p-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Fluoro N,n Dimethylbenzamide

Direct Synthesis Approaches to 4-Fluoro-N,N-dimethylbenzamide

The synthesis of this compound, a derivative of benzoic acid, is a focal point of research due to its role as a synthetic intermediate. Direct synthesis predominantly involves the formation of an amide bond between a 4-fluorobenzoic acid derivative and dimethylamine (B145610).

A prevalent method for forming the amide bond in this compound is through the condensation of 4-fluorobenzoic acid and dimethylamine. However, the direct reaction is often slow. To facilitate this transformation, the carboxylic acid is typically activated to create a more electrophilic species that readily reacts with the amine.

Modern synthetic chemistry widely employs coupling reagents to promote amide bond formation with high efficiency and under mild conditions. mychemblog.com Among the most effective are aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comacs.org HATU is frequently used in conjunction with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. wikipedia.orgnih.gov

The reaction involves the activation of the carboxylic acid (4-fluorobenzoic acid) by HATU to form a highly reactive OAt-active ester. wikipedia.orgcommonorganicchemistry.com This intermediate is then susceptible to nucleophilic attack by dimethylamine to yield the final amide product, this compound. The use of HATU and DIPEA generally leads to high yields and fast reaction rates, making it a preferred method in many synthetic applications, including peptide synthesis. wikipedia.orgbachem.com

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role |

|---|---|

| 4-Fluorobenzoic Acid | Carboxylic Acid Source |

| Dimethylamine | Amine Source |

| HATU | Coupling Reagent |

| DIPEA | Non-nucleophilic Base |

The amine component in the synthesis of this compound is dimethylamine. It serves as the nucleophile that attacks the activated carboxylic acid derivative. The reaction's success hinges on the nucleophilicity of the amine and the reactivity of the activated ester.

The mechanism of amide formation using HATU involves a two-step process. wikipedia.org

Activation of the Carboxylic Acid : The process begins with the deprotonation of the carboxylic acid by a base like DIPEA. The resulting carboxylate anion then attacks HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. This intermediate rapidly reacts with the OAt anion to generate the key OAt-active ester, releasing tetramethylurea as a byproduct. wikipedia.orgyoutube.com

Nucleophilic Acyl Substitution : The amine (dimethylamine) then attacks the carbonyl carbon of the highly reactive OAt-active ester. This step proceeds through a tetrahedral intermediate which then collapses to form the stable amide bond and releases the HOAt leaving group. commonorganicchemistry.com

The high efficiency of HATU is attributed to the role of the pyridine (B92270) nitrogen atom, which is thought to stabilize the transition state through hydrogen bonding. wikipedia.org

While coupling reagents like HATU are highly effective, they generate stoichiometric amounts of waste products. catalyticamidation.info This has driven research into catalytic methods for amide bond formation, which are more atom-economical and align with the principles of green chemistry. mdpi.com

Transition-metal catalysis offers a promising alternative for the synthesis of amides, including this compound. These catalytic systems can facilitate the direct amidation of carboxylic acids or their derivatives under milder conditions and with higher atom economy. uva.es

Various transition metals have been explored for their catalytic activity in C-F bond formation and functionalization, which is relevant to the synthesis of fluorinated compounds. researchgate.net For direct amidation, catalysts based on metals like titanium have been reported. For instance, titanium tetrafluoride (TiF4) has been shown to catalyze the direct amidation of aromatic carboxylic acids with amines. researchgate.net Copper-catalyzed amination of bromobenzoic acids has also been demonstrated as a viable method, though this involves a different starting material. nih.gov The development of efficient and selective transition-metal catalysts for the direct synthesis of this compound from 4-fluorobenzoic acid remains an active area of research.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-fluorobenzoic acid |

| Dimethylamine |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| N,N-diisopropylethylamine (DIPEA) |

| Tetramethylurea |

Catalytic Strategies for Environmentally Benign Synthesis

Green Chemistry Principles in Synthetic Design

Green chemistry is an approach that encourages the design of chemical products and processes that minimize the use and generation of hazardous substances psu.edumsu.edu. The application of its twelve principles aims to create more sustainable and environmentally benign synthetic routes. sigmaaldrich.comacs.org Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis over stoichiometric reagents psu.edusigmaaldrich.com.

In the context of synthesizing compounds structurally related to this compound, green chemistry principles have been successfully applied. For instance, a clean and environmentally friendly synthesis for 4-amino-2-fluoro-N-methyl-benzamide has been developed, which avoids toxic oxidants like chromium trioxide and the use of iron powder for reduction, a process known to generate significant iron-based pollution researchgate.net. This improved synthesis utilizes potassium permanganate (B83412) as a less toxic oxidant and employs a catalytic hydrogenation reaction with a Pd/C catalyst, which is a clean and efficient reduction method researchgate.netgoogle.com. This catalytic approach not only avoids large amounts of waste but also allows for the catalyst to be recycled google.com. Such strategies, focusing on safer reagents and catalytic processes, are directly applicable to the design of greener syntheses for this compound.

Table 1: The Twelve Principles of Green Chemistry

| Principle | Description |

|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. acs.org |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org |

| 3. Less Hazardous Chemical Syntheses | Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. acs.org |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. sigmaaldrich.com |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible. sigmaaldrich.com |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. sigmaaldrich.com |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. sigmaaldrich.com |

| 9. Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. psu.edu |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. acs.org |

| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. acs.org |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org |

One-Pot and Cascade Reaction Sequences

One-pot syntheses and cascade reactions are highly efficient synthetic strategies that reduce the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste 20.210.105. A cascade reaction is a process involving two or more consecutive transformations within a single synthetic operation where the subsequent reaction is triggered by the functionality formed in the previous step 20.210.105.

Related one-pot procedures have been developed for similar structures, such as the microwave-assisted, non-aqueous one-pot synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) youtube.com. This process involves three distinct chemical transformations—radiofluorination, deprotection, and succinimidyl ester formation—all performed sequentially in a single reaction vessel, significantly simplifying the procedure and reducing synthesis time youtube.com. The development of such methodologies for this compound would represent a significant advancement in its efficient production.

Indirect Synthetic Routes and Functional Group Interconversions

Derivatization of Pre-functionalized Aromatic Systems

Direct fluorination of an aromatic ring via electrophilic aromatic substitution is a primary method for introducing fluorine atoms into organic molecules wikipedia.org. This approach involves reacting a carbon-centered nucleophile, such as an activated aromatic ring, with an electrophilic fluorine source wikipedia.org. A variety of modern electrophilic fluorinating reagents have been developed that are more stable and safer to handle than elemental fluorine wikipedia.org.

The synthesis of this compound could potentially be achieved by the direct fluorination of N,N-dimethylbenzamide. The N,N-dimethylamido group is an activating, ortho-, para-directing group, which would favor substitution at the desired para-position. However, controlling the regioselectivity to avoid the formation of the ortho-isomer would be a key challenge.

Commonly used electrophilic fluorinating agents contain a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to electron-withdrawing groups to render the fluorine atom electrophilic wikipedia.org. Studies on the electrophilic fluorination of similar substrates, such as N-arylacetamides, have shown that product conversions can range from 0-94% depending on the reagent and reaction conditions researchgate.net.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Characteristics |

|---|---|---|

| Selectfluor® | F-TEDA-BF₄ | A crystalline, stable, and widely used reagent; a derivative of DABCO. brynmawr.edu |

| N-Fluorobenzenesulfonimide | NFSI | A crystalline, benchtop-stable reagent effective for fluorinating a variety of substrates. wikipedia.orgjuniperpublishers.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful neutral fluorinating agent. wikipedia.org |

| 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | NFPY | A cationic N-F reagent that can act as an electrophilic fluorine source. juniperpublishers.com |

An alternative route to this compound involves nucleophilic aromatic substitution (SₙAr) on a pre-halogenated benzamide (B126) precursor. In this strategy, a halogen atom (typically chlorine or bromine) at the 4-position of the N,N-dimethylbenzamide ring is displaced by a fluoride (B91410) ion. For this reaction to be effective, the aromatic ring must be "activated" by the presence of electron-withdrawing groups nih.gov. The N,N-dimethylamido group is activating, which can make traditional SₙAr reactions challenging. However, under forcing conditions (high temperatures and pressures) or with the use of specific catalysts, this transformation may be achievable.

The reaction typically employs a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). The efficiency of the substitution depends on several factors, including the nature of the leaving group (I > Br > Cl >> F) and the reaction conditions. The use of phase-transfer catalysts can sometimes facilitate the reaction by improving the solubility and nucleophilicity of the fluoride salt.

Transformation of Alternative Carboxylic Acid Derivatives

One of the most common and versatile methods for preparing amides is through the acylation of an amine with an activated carboxylic acid derivative. This approach is highly applicable to the synthesis of this compound, starting from the readily available 4-fluorobenzoic acid.

The carboxylic acid is first converted into a more reactive species, such as an acid chloride, acid fluoride, or an activated ester. 4-Fluorobenzoyl chloride, for example, can be synthesized by treating 4-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with dimethylamine or its hydrochloride salt in the presence of a base to yield this compound.

Alternatively, coupling reagents can be used to facilitate the direct amidation of 4-fluorobenzoic acid with dimethylamine. A reported method for the synthesis of N,N-dimethylamides from carboxylic acids involves using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent in N,N-dimethylacetamide (DMAc) as the solvent at elevated temperatures researchgate.net. This method is cost-effective and avoids the need to isolate the highly reactive acid chloride intermediate researchgate.net. Another approach involves converting the carboxylic acid to an acid fluoride using reagents like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) nih.gov.

Table 3: Common Reagents for Carboxylic Acid Activation in Amide Synthesis

| Reagent | Intermediate Formed | Typical Conditions |

|---|---|---|

| **Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) ** | Acid Chloride | Often used with a catalytic amount of DMF; reaction with amine follows in the presence of a base. |

| 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide | Forms an active intermediate that reacts with the amine, releasing imidazole. researchgate.net |

| Cyanuric Fluoride | Acid Fluoride | A reagent for converting carboxylic acids into acid fluorides. nih.gov |

| Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) | Acid Fluoride | Transforms carboxylic acids into acid fluorides in solution. nih.gov |

Ortho-Acylation Methodologies for Benzamide Scaffolds

The directed ortho-acylation of benzamide scaffolds represents a powerful strategy for the regioselective introduction of a carbonyl group adjacent to the amide functionality. The N,N-dialkylamide group is a well-established directing group in organic synthesis, capable of guiding metallation or C-H activation to the sterically accessible ortho-position. For a substrate like this compound, this would enable the synthesis of 2-acyl-4-fluoro-N,N-dimethylbenzamides, which are valuable intermediates in medicinal chemistry and materials science.

Several methodologies are applicable for the ortho-acylation of benzamides. Classical approaches often involve ortho-lithiation using a strong organolithium base, followed by quenching with an acylating agent. More contemporary methods rely on transition-metal-catalyzed C-H bond activation, which often offer milder reaction conditions and broader functional group tolerance.

Transition-Metal-Catalyzed Acylation: Recent advancements have focused on palladium and rhodium-catalyzed reactions. For instance, rhodium-catalyzed oxidative acylation of N,N-diethylbenzamides with aldehydes has been demonstrated to effectively yield ortho-acyl benzamides. nih.govacs.org This process involves the direct functionalization of an sp² C-H bond, guided by the amide directing group. nih.gov A cationic rhodium complex, often generated in situ from precursors like [Cp*RhCl2]2 and a silver salt such as AgSbF6, catalyzes the coupling in the presence of an oxidant like silver carbonate. acs.orgacs.org

Similarly, palladium catalysis can be employed for ortho-acylation. Palladium-catalyzed methods may use various acyl sources, including arylglyoxylic acids, in a decarboxylative coupling process. nih.govacs.org These reactions unveil ortho C-H palladation, where the amide group directs the palladium catalyst to the adjacent C-H bond, facilitating the subsequent acylation event. nih.gov

The table below summarizes potential methodologies for the ortho-acylation of a generic N,N-dimethylbenzamide scaffold, which would be applicable to this compound.

| Methodology | Catalyst/Reagent | Acyl Source | Key Features |

| Directed ortho-Lithiation | sec-BuLi / TMEDA | Aldehyde or Amide | Classical, high-yielding but requires cryogenic temperatures and strong base. |

| Rhodium-Catalyzed C-H Activation | [Cp*RhCl2]2 / AgSbF6 | Aldehydes | Milder conditions, oxidative coupling mechanism, good regioselectivity. nih.gov |

| Palladium-Catalyzed C-H Activation | Pd(OAc)2 or Pd(TFA)2 | Arylglyoxylic Acids | Decarboxylative acylation, tolerant of various functional groups. acs.org |

Advanced Synthetic Techniques and Process Considerations

The efficient and scalable synthesis of this compound requires careful consideration of the manufacturing process. Moving beyond laboratory-scale synthesis involves evaluating different production technologies and systematically optimizing reaction parameters to ensure high yield, purity, safety, and cost-effectiveness.

Batch vs. Flow Chemistry Approaches

The choice between traditional batch processing and modern continuous flow chemistry is a critical decision in chemical manufacturing. Each approach offers distinct advantages and is suited for different production scales and reaction types. labmanager.com

Batch Chemistry is the conventional method where reactants are loaded into a stirred-tank reactor, the reaction is carried out for a specific duration, and the product is then isolated. This method is versatile and well-suited for exploratory synthesis and smaller production volumes. labmanager.com

Flow Chemistry , by contrast, involves continuously pumping reactants through a tube or microreactor where they mix and react. aragen.com This technology provides precise control over reaction parameters and offers significant advantages in safety, efficiency, and scalability. bioprocessonline.com For the synthesis of amides, flow chemistry can be particularly advantageous, enabling rapid optimization and safe handling of exothermic reactions. nih.gov

The following table provides a comparative overview of batch and flow chemistry approaches.

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface-area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. aragen.com |

| Mass Transfer | Dependant on stirring efficiency, can be non-uniform. | Rapid and efficient mixing through diffusion in small channels. aragen.com |

| Safety | Large volumes of reactants and solvents present higher risks. | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic events. bioprocessonline.com |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | Scalable by running the system for longer durations ("scale-out") or using larger reactors. kilolabs.com |

| Process Control | Good for multi-step, one-pot reactions with mid-reaction adjustments. labmanager.com | Precise control over residence time, temperature, and stoichiometry. aragen.com |

| Footprint | Requires large reactor vessels, leading to a larger physical footprint. | Compact systems require significantly less laboratory or plant space. kilolabs.com |

Reaction Optimization for Yield and Selectivity

Optimizing a chemical reaction is a systematic process aimed at finding the conditions that produce the highest possible yield of the desired product with maximum selectivity, while minimizing reaction time, energy consumption, and waste generation. For the synthesis of this compound, which is typically prepared from 4-fluorobenzoyl chloride and dimethylamine, several parameters can be fine-tuned.

Key parameters for optimization include:

Temperature: Affects reaction rate and selectivity. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.

Concentration: The concentration of reactants can influence the reaction kinetics and, in some cases, the position of the chemical equilibrium.

Stoichiometry: The molar ratio of reactants is crucial. Using a slight excess of one reagent (e.g., dimethylamine) can drive the reaction to completion but may complicate purification.

Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction pathway and rate.

Catalyst: In catalyzed reactions, the type and loading of the catalyst are critical. For instance, in related syntheses involving hydrogenation or oxidation, the choice of catalyst (e.g., Pd/C) and the use of additives like phase-transfer catalysts can dramatically improve yields. eurekaselect.comwikipedia.org A phase-transfer catalyst facilitates the movement of a reactant between immiscible phases, thereby increasing the reaction rate. wikipedia.org

The table below illustrates how these parameters could be varied to optimize the synthesis of this compound.

| Parameter | Range/Variable | Potential Impact on Yield/Selectivity |

| Temperature | 0 °C to 50 °C | Lower temperatures may improve selectivity by minimizing side reactions. |

| Amine Stoichiometry | 1.0 to 2.5 equivalents | An excess of dimethylamine can ensure full conversion of the acid chloride. |

| Solvent | Dichloromethane, Toluene, Tetrahydrofuran | Solvent polarity can affect reaction rate and product solubility. |

| Base | Triethylamine, Pyridine, or excess Dimethylamine | An auxiliary base can neutralize the HCl byproduct, preventing unwanted side reactions. |

| Reaction Time | 30 minutes to 12 hours | Monitoring the reaction progress (e.g., by TLC or HPLC) determines the optimal time for quenching. |

Advanced Spectroscopic and Crystallographic Characterization of 4 Fluoro N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 4-fluoro-N,N-dimethylbenzamide. Through the analysis of different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the chemical environment, connectivity, and dynamic processes within the molecule can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in this compound.

The ¹H NMR spectrum of this compound in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆) displays distinct signals corresponding to the aromatic and methyl protons. The aromatic region typically shows two sets of signals due to the para-substitution pattern. The protons ortho to the carbonyl group (H-2 and H-6) and those meta to it (H-3 and H-5) are chemically equivalent in pairs at room temperature, assuming free rotation of the phenyl ring. The electron-withdrawing nature of both the fluorine atom and the N,N-dimethylcarboxamide group influences the chemical shifts of these aromatic protons, generally causing them to appear downfield.

The fluorine atom exerts a through-space and through-bond coupling effect on the neighboring protons. This results in the splitting of the aromatic signals, which is observable as complex multiplets or doublets of doublets, depending on the magnitude of the proton-proton and proton-fluorine coupling constants.

The N,N-dimethyl protons appear as a singlet in the upfield region of the spectrum. However, due to the partial double bond character of the C-N amide bond, rotation around this bond can be restricted, leading to two distinct signals for the two methyl groups at lower temperatures. At room temperature, if the rotation is fast on the NMR timescale, a single, often broad, signal is observed.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Aromatic | 7.49 | d | 8.6 |

| Aromatic | 7.43 | d | 8.6 |

| N(CH₃)₂ | 2.91 | t | 22.5 |

Data obtained in DMSO at 400 MHz. science.gov

The rotation around the amide C-N bond in N,N-dimethylbenzamides is a well-studied dynamic process. science.govmdpi.com This rotation is hindered due to the resonance stabilization that gives the C-N bond partial double-bond character. The energy barrier to this rotation can be determined using dynamic NMR (DNMR) spectroscopy by monitoring the coalescence of the two distinct N-methyl signals at variable temperatures. mdpi.com

For this compound, the electron-withdrawing fluorine atom at the para-position is expected to influence this rotational barrier. Electron-withdrawing substituents on the benzene (B151609) ring can affect the electron density at the carbonyl carbon and, consequently, the degree of C-N double bond character. Studies on substituted N,N-dimethylbenzamides have shown that electron-withdrawing groups tend to increase the rotational barrier. nd.edu This is because they enhance the delocalization of the nitrogen lone pair into the carbonyl group, thereby increasing the double bond character of the amide bond. The free energy of activation (ΔG‡) for this rotation is a key parameter that quantifies this conformational dynamic. nd.edunih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the this compound molecule. The carbonyl carbon (C=O) signal is typically found in the highly deshielded region of the spectrum. The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached functional groups. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The adjacent carbons (C-3 and C-5) will show smaller two-bond C-F couplings. Similarly, the carbon attached to the amide group (C-1) and the ortho carbons (C-2 and C-6) will also be affected. The N-methyl carbons appear as a signal in the upfield region. Similar to the proton signals, these may appear as two distinct peaks at low temperatures due to restricted C-N bond rotation.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 169.06 |

| C-4 | 162.5 (d, ¹JCF = 246 Hz) |

| C-1 | 135.61 |

| C-2/C-6 | 129.15 |

| C-3/C-5 | 115.5 (d, ²JCF = 21 Hz) |

| N(CH₃)₂ | 39.5, 35.4 |

Data interpretation based on typical values and data from related structures. science.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Probing

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. colorado.eduslideshare.netdiva-portal.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The signal will be split into a multiplet due to coupling with the ortho-protons (H-3 and H-5) on the aromatic ring, typically a triplet or a doublet of doublets depending on the resolution. The value of the ¹⁹F chemical shift for fluorobenzene (B45895) derivatives is well-documented and serves as a reference point. colorado.edu While specific experimental data for this compound was not found in the searched sources, the chemical shift is expected to be in the typical range for an aryl fluoride (B91410).

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, HOESY)

While specific 2D NMR spectra for this compound were not available in the searched literature, the expected correlations can be described based on the known structure and 1D NMR data. science.govscience.govustc.edu.cnresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between scalar-coupled protons. wikipedia.orgyoutube.comresearchgate.net For this molecule, correlations would be expected between the adjacent aromatic protons (H-2/H-6 with H-3/H-5). This would be crucial for unambiguously assigning the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.orgyoutube.com The HSQC spectrum would show correlations between each aromatic proton and its attached carbon, as well as between the methyl protons and the methyl carbons. This is a powerful tool for assigning the carbon signals based on the known proton assignments.

The N-methyl protons to the carbonyl carbon and the N-methyl carbons.

The aromatic protons ortho to the carbonyl (H-2/H-6) to the carbonyl carbon, the ipso-carbon (C-1), and the meta-carbons (C-3/C-5).

The aromatic protons meta to the carbonyl (H-3/H-5) to the ipso-carbon (C-1), the ortho-carbons (C-2/C-6), and the fluorine-bearing carbon (C-4).

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment is not as commonly used for small molecules as the others but can provide information on through-space proximity, which can be useful in conformational analysis, particularly in relation to the orientation of the N,N-dimethyl group relative to the aromatic ring.

Solvent Effects on NMR Spectral Parameters

The nuclear magnetic resonance (NMR) chemical shifts of a molecule are sensitive to its electronic environment, which can be influenced by the surrounding solvent. Changes in solvent polarity, aromaticity, and hydrogen-bonding capabilities can lead to noticeable alterations in the observed chemical shifts (δ) of this compound. The study of these solvent-induced shifts provides valuable insights into solute-solvent interactions.

Significant variations in chemical shifts are expected when comparing spectra recorded in a nonpolar solvent like chloroform-d (B32938) (CDCl₃) with those from a highly polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆). For amide compounds, the solvent shift (Δδ = δ(DMSO) - δ(CDCl₃)) can be substantial. chemicalbook.com The protons of the N,N-dimethyl group and the aromatic protons of this compound would be subject to these effects.

The primary interactions responsible for these shifts include:

Hydrogen Bonding: While this compound is a tertiary amide and lacks an N-H proton for hydrogen bond donation, the carbonyl oxygen can act as a hydrogen bond acceptor. In protic solvents, this interaction can influence the electronic density across the molecule.

Solvent Anisotropy: Aromatic solvents can induce significant shifts due to the magnetic anisotropy of the solvent molecules.

Electric Field Effects: The polarity of the solvent can create a reaction field that polarizes the solute molecule, thereby altering the shielding of its nuclei. For amides, polar solvents tend to favor the charge-separated resonance structure, which can affect the chemical shifts of the carbonyl carbon and adjacent protons. chembk.com

In a study of various compounds, it was observed that moving from CDCl₃ to DMSO-d₆ generally causes a downfield shift for many protons. chemicalbook.com For this compound, the aromatic protons would be influenced by the solvent's polarity and its ability to interact with the amide and fluoro substituents. The N-methyl protons are also sensitive to the solvent environment, particularly changes that affect the rotation around the C-N amide bond. chembk.com The change in solvent can alter the rotational barrier of the N,N-dimethyl group, potentially leading to changes in the observed chemical shifts of the two methyl groups.

A detailed analysis comparing the ¹H NMR spectra in different solvents would reveal the extent of these interactions. For instance, a significant downfield shift of the aromatic protons in a more polar solvent would suggest an increase in the polarization of the molecule. ambeed.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Characteristic Absorption Bands of Amide and Fluorine Moieties

The infrared (IR) and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most notable of these are the amide and the carbon-fluorine moieties.

Amide Group Vibrations: The tertiary amide group gives rise to several characteristic bands. The most prominent is the C=O stretching vibration , typically observed as a strong band in the IR spectrum. For tertiary amides, this band is generally found in the region of 1630-1670 cm⁻¹. In a related molecule, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the C=O stretching mode is observed in the IR spectrum at 1653 cm⁻¹. chemscene.com The C-N stretching vibration of the amide group is more complex and can couple with other vibrations, but it is typically expected in the 1400-1000 cm⁻¹ region.

Fluorine Moiety Vibrations: The C-F stretching vibration is a key indicator of the fluorine substituent on the benzene ring. This vibration is typically found in the region of 1100-1270 cm⁻¹ and is often strong in the IR spectrum. chemscene.com In a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the C-F stretching mode was assigned to a Raman band at 1250 cm⁻¹. chemscene.com Another study on 4-chloro-5-fluoro-1,2-phenylenediamine identified the C-F stretch at 1241 cm⁻¹ in the FTIR spectrum.

Other significant vibrations for the entire molecule include aromatic C-H stretching above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Multiple bands possible. |

| Amide C=O Stretch | 1670 - 1630 | Strong (IR) | One of the most characteristic bands. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands from the benzene ring. |

| C-N Stretch | 1400 - 1200 | Medium | Can be coupled with other modes. |

| C-F Stretch | 1270 - 1100 | Strong (IR) | Characteristic of the fluoroaromatic moiety. chemscene.com |

Correlation of Experimental and Theoretical Vibrational Frequencies

To achieve a definitive assignment of the vibrational modes of this compound, a correlation between experimentally observed IR and Raman frequencies and those calculated from theoretical models is essential. Density Functional Theory (DFT) is a powerful computational method used for this purpose.

The standard procedure involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set.

Scaling: To improve the agreement with experimental data, the calculated frequencies are uniformly scaled using a scaling factor specific to the level of theory used. For the B3LYP functional, a scaling factor of around 0.96 is common.

A study on the related molecule 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide successfully used DFT (B3LYP/6-31G(d)) calculations to assign its vibrational spectra. For instance, the theoretical calculation helped to confirm the assignment of the C=O and C-F stretching modes. Such a comparative analysis allows for a detailed understanding of the vibrational dynamics of the molecule and provides confidence in the assignment of each spectral band to a specific atomic motion. The potential energy distribution (PED) analysis, derived from the calculations, can further quantify the contribution of individual internal coordinates to each normal mode, resolving ambiguities in band assignments.

Surface-Enhanced Raman Scattering (SERS) Studies and Adsorption Phenomena

The SERS enhancement arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal nanoparticles, and a chemical enhancement involving charge-transfer between the molecule and the metal surface. The adsorption geometry of the molecule on the nanoparticle surface is a critical factor determining the SERS spectrum, as only vibrations of moieties close to the surface and with a change in polarizability perpendicular to the surface are significantly enhanced.

For this compound, several interaction sites with a silver or gold surface are possible:

Through the Amide Oxygen: The lone pair electrons of the carbonyl oxygen can interact with the metal surface.

Through the Aromatic Ring: The π-electron system of the benzene ring can interact with the metal.

Through the Fluorine Atom: The lone pair electrons of the fluorine atom could potentially interact with the surface.

Studies on thiobenzamide (B147508) derivatives on silver nanoparticles suggest that adsorption can occur through the amide group. Depending on the orientation, different vibrational modes will be enhanced. If the molecule adsorbs via the amide group with the aromatic ring tilted relative to the surface, one would expect to see enhancement of the C=O and C-N stretching modes, as well as ring breathing modes. If the molecule lies flat on the surface, the out-of-plane bending modes might become more prominent. The specific orientation can also be influenced by factors like pH and the type of metal substrate used.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₁₀FNO.

The theoretical exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element in the formula.

Calculation of Theoretical Exact Mass:

Carbon (⁹C): 9 x 12.000000 = 108.000000 Da

Hydrogen (¹⁰H): 10 x 1.007825 = 10.078250 Da

Fluorine (¹F): 1 x 18.998403 = 18.998403 Da

Nitrogen (¹N): 1 x 14.003074 = 14.003074 Da

Oxygen (¹O): 1 x 15.994915 = 15.994915 Da

Total Theoretical Exact Mass = 167.074642 Da

An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, typically within a few parts per million (ppm). For example, a result might be reported as m/z = 167.0745 [M+H]⁺, confirming the elemental composition of the synthesized compound. This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Fragmentation Pathways and Structural Information from GC-MS/LC-MS

While specific, detailed fragmentation studies on this compound are not widely available in published literature, the fragmentation pathways under Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be predicted based on the established principles of mass spectrometry and data from structurally similar benzamides. miamioh.edu The fragmentation process is not random; it occurs at the weakest bonds and results in the formation of stable ions. youtube.com

In a typical Electron Ionization (EI) mass spectrum, the molecular ion ([M]⁺•) of this compound would be observed. The primary fragmentation pathways are expected to involve cleavages adjacent to the carbonyl group (α-cleavage), which is a characteristic feature for amides. miamioh.edu

Key Predicted Fragmentation Pathways:

Loss of the Dimethylamino Group: A primary and highly characteristic fragmentation is the cleavage of the C-N bond between the carbonyl carbon and the nitrogen atom. This results in the formation of a stable 4-fluorobenzoyl cation.

Formation of the Dimethylaminyl Radical: The molecule can also fragment to produce a dimethylaminyl radical, leaving a positively charged 4-fluorobenzoyl fragment.

Cleavage of the Aromatic Ring: Fragmentation of the fluorinated phenyl ring can also occur, though it is generally less favored than the cleavage of the amide group.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification and structural confirmation in complex mixtures.

Table 1: Predicted Major Mass Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| 4-fluorobenzoyl cation | [FC₆H₄CO]⁺ | 123 |

Note: The table presents predicted values based on the fragmentation of analogous compounds.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including its conformation and how it packs into a crystal lattice. While a specific crystal structure determination for this compound is not publicly documented, extensive research on related fluorinated benzamides allows for a detailed and accurate prediction of its solid-state characteristics. acs.orgnih.gov

Determination of Molecular Conformation and Bond Parameters

The conformation of this compound is largely defined by the torsion angle between the plane of the phenyl ring and the amide group. For benzamides, this angle is typically non-planar, often ranging from 23° to 38°. acs.org This twist is a compromise between the steric hindrance of the substituents and the electronic effects of conjugation.

The bond lengths and angles are expected to fall within typical ranges for such compounds. The C-F bond length will be characteristic for an aromatic fluoride, while the C=O and C-N bonds of the amide group will reflect the partial double bond character due to resonance.

Table 2: Expected Bond Parameters for this compound

| Parameter | Expected Value Range | Basis of Prediction |

|---|---|---|

| C-N (amide) bond length | 1.33 - 1.35 Å | Analogy with other benzamides |

| C=O (amide) bond length | 1.23 - 1.25 Å | Analogy with other benzamides |

| C-F bond length | 1.34 - 1.36 Å | Analogy with fluorobenzene derivatives |

Note: These values are based on data from structurally similar compounds and theoretical calculations.

Crystal Packing Architecture and Intermolecular Interactions (e.g., C-H···O, C-H···F hydrogen bonding)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of this compound, the absence of a strong hydrogen bond donor (like an N-H proton) means that weaker interactions dictate the crystal architecture. The most significant of these are C-H···O and C-H···F hydrogen bonds. rsc.orgacs.org

C-H···O Interactions: The carbonyl oxygen is a strong hydrogen bond acceptor. It is expected to form multiple C-H···O interactions with hydrogen atoms from the aromatic ring and the methyl groups of neighboring molecules. These interactions often lead to the formation of dimeric or chain-like motifs. researchgate.net

The interplay of these weak hydrogen bonds, along with π-π stacking interactions between the aromatic rings, results in a densely packed and stable crystalline solid. The specific arrangement will determine the macroscopic properties of the crystal.

Polymorphism and its Influence on Material Properties

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. ucla.edu These different forms, or polymorphs, can exhibit different physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been reported, it is a common phenomenon in benzamide (B126) derivatives. acs.org

The existence of different polymorphs arises from variations in molecular conformation or packing arrangements, driven by the subtle balance of intermolecular forces. ucla.edu For instance, different C-H···O/F hydrogen bonding networks could lead to different crystal lattices. The potential for polymorphism in this compound is significant and would be an important consideration in material science and pharmaceutical applications, as different polymorphs could have different handling and performance characteristics.

Gas Electron Diffraction (GED) for Gas-Phase Structure Elucidation

Gas Electron Diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gas phase, free from the influence of intermolecular forces present in the solid state. wikipedia.org While no specific GED study for this compound is available, data from benzamide and other derivatives can provide an accurate model of its gas-phase structure. researchgate.netrsc.org

In the gas phase, the molecule is expected to adopt its lowest energy conformation. The key structural parameters, such as bond lengths, bond angles, and torsional angles, can be determined with high precision. chemrxiv.org A GED study of benzamide revealed key bond lengths and a planar arrangement of the heavy atoms in the amide group. researchgate.net For this compound, the main difference from the solid-state structure would likely be a slight change in the torsional angle between the phenyl ring and the amide group, as crystal packing forces would be absent. The gas-phase structure represents the intrinsic geometry of the isolated molecule.

Table 3: Comparison of Expected Structural Features

| Feature | Solid-State (X-ray) | Gas-Phase (GED) |

|---|---|---|

| Primary Influence | Crystal Packing, Intermolecular Forces | Intramolecular Forces, Steric Effects |

| Phenyl-Amide Torsion | Influenced by C-H···O/F bonds | Represents minimum energy conformation |

| Intermolecular Distances | Defined by close packing | Not applicable |

This comparative analysis underscores the importance of both solid-state and gas-phase structural studies for a complete understanding of a molecule's chemical and physical properties.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) are commonly employed to model the properties of benzamide (B126) derivatives. researchgate.net

Geometry Optimization and Equilibrium Structure Determination

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. semanticscholar.org This equilibrium structure is a local minimum on the potential energy surface. nih.gov For benzamide derivatives, DFT methods, such as B3LYP with various basis sets, are used to calculate the structural parameters like bond lengths and bond angles. nih.gov

The optimization of 4-fluoro-N,N-dimethylbenzamide would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. Key structural parameters of interest include the lengths of the C-F, C=O, and C-N bonds, as well as the bond angles within the phenyl ring and the amide group. The planarity between the phenyl ring and the amide group is a significant conformational feature. In related molecules like N,N-dimethylbenzamide, there is a known rotational barrier around the C-N bond due to its partial double bond character. science.gov For a similar molecule, 4-ethoxy-2,3-difluoro benzamide, a detailed set of optimized geometrical parameters has been calculated, providing an example of the typical bond lengths and angles expected in such structures. nih.gov

Table 1: Representative DFT-Calculated Structural Parameters for a Substituted Benzamide (4-ethoxy-2,3-difluoro benzamide) Note: This data is for a related compound and serves to illustrate typical computational results.

| Parameter | Bond Length (Å) (B3LYP/6-311++G(d,p)) | Parameter | Bond Angle (°) (B3LYP/6-311++G(d,p)) |

| C=O | 1.222 | C-C-C (ring) | ~119-121 |

| C-N | 1.366 | O=C-N | 121.2 |

| C-F | 1.353 | C-N-C (methyl) | 116.8 |

| C-C (ring avg.) | 1.391 | C-C-F | 118.8 |

Data sourced from a study on 4-ethoxy-2,3-difluoro benzamide. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. schrodinger.com DFT calculations are widely used to determine the energies of these orbitals. For benzamide derivatives, the HOMO is typically distributed over the phenyl ring, while the LUMO may also be localized on the aromatic system, often with significant contribution from the carbonyl group. The introduction of substituents like fluorine can modulate these energy levels.

Table 2: Calculated HOMO-LUMO Energies and Gaps for Related Benzamide Derivatives Note: This data is for related compounds to illustrate typical values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 4-bromo-2-hydroxy-N,N-dimethylbenzamide | -6.3 | -1.5 | 4.8 |

| 3-Fluorobenzamide (B1676559) | - | - | 5.521 |

| Carbazole-based D-A-D Compound 1 | - | - | 3.42 |

| Carbazole-based D-A-D Compound 2 | - | - | 2.50 |

Data sourced from studies on related compounds. niscpr.res.innankai.edu.cn

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netscience.gov An MEP surface is plotted over the molecule's electron density, with colors indicating the electrostatic potential.

Typically, regions of negative potential (often colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential, making them potential sites for nucleophilic interaction. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding. rsc.org

Reactivity Descriptors (Fukui Functions, Condensed Local Softness)

To quantify the reactivity of specific atomic sites within a molecule, DFT-based reactivity descriptors are employed. Among the most important are the Fukui functions and the concept of local softness. faccts.descm.com

The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de It helps to identify the most reactive sites for different types of chemical attack:

f+(r) corresponds to nucleophilic attack (electron acceptance) and highlights sites most susceptible to attack by nucleophiles.

f-(r) corresponds to electrophilic attack (electron donation) and points to the sites most likely to be attacked by electrophiles.

These functions can be condensed to individual atomic values (f_k^+ and f_k^-) to rank the reactivity of each atom in the molecule. researchgate.net Local softness (s(r)) is related to the Fukui function and the global softness of the molecule (the inverse of the HOMO-LUMO gap). A site with a high value of condensed local softness is considered more reactive. scm.com For a related compound, 3-fluorobenzamide, Fukui functions have been calculated to pinpoint reactive sites, showing how these descriptors are applied to fluorinated benzamides. niscpr.res.inniscpr.res.in

Table 3: Representative Condensed Fukui Functions for 3-Fluorobenzamide Note: This data is for a closely related isomer and serves as a strong indicator of expected reactivity.

| Atom | Fukui Function (f_k^+) (Nucleophilic Attack) | Fukui Function (f_k^-) (Electrophilic Attack) |

| C(carbonyl) | High | Low |

| O(carbonyl) | Low | High |

| N(amide) | Low | Moderate |

| C-F (carbon) | Moderate | Low |

Conceptual data based on findings for 3-fluorobenzamide. niscpr.res.inniscpr.res.in

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the spectral bands to specific molecular motions (stretching, bending, etc.) can be achieved. researchgate.net

For this compound, key vibrational modes include the C=O stretching vibration, typically a strong band in the IR spectrum around 1650 cm⁻¹. The C-F stretching vibration is expected in the range of 1270-1100 cm⁻¹. nih.gov The C-N stretching of the amide and the various C-H and C-C vibrations of the phenyl ring and methyl groups also have characteristic frequencies. Computational studies on related molecules like 3-fluorobenzamide and 4-ethoxy-2,3-difluoro benzamide have successfully assigned these modes by correlating DFT calculations with experimental data. nih.govniscpr.res.in

Table 4: Selected Vibrational Frequencies for Fluorinated Benzamide Derivatives Note: This data is for related compounds and illustrates typical frequency ranges.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch (in primary amides) | ~3567 | ~3405 |

| C=O Stretch | ~1680 | ~1668 |

| C-N Stretch | ~1350 | ~1320 |

| C-F Stretch | ~1250 | ~1242 |

Data sourced from studies on fluorobenzamides. niscpr.res.innih.gov

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. acs.orgresearchgate.net These predictions are highly sensitive to the molecular geometry and the computational level of theory used (functional and basis set). acs.org

For this compound, ¹H NMR would show distinct signals for the aromatic protons and the N-methyl protons. Due to hindered rotation around the C-N amide bond, the two methyl groups may be non-equivalent, giving rise to two separate singlets at low temperatures. The ¹³C NMR spectrum would show signals for the carbonyl carbon, the fluorine-bonded carbon, the other aromatic carbons, and the N-methyl carbons. Comparing the GIAO-calculated shifts with experimental data serves as a rigorous validation of the computed structure. fu-berlin.de Studies on similar benzamides have shown that including solvent effects in the calculations often improves the accuracy of the predicted shifts. acs.org

Table 5: Representative Experimental and Calculated ¹³C NMR Chemical Shifts for Benzamide Derivatives Note: This table illustrates the comparison format. Specific data for the target molecule requires dedicated computational studies.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O | ~166-170 | ~165-172 |

| C-F | ~160-165 (JCF ~250 Hz) | Calculated values vary with method |

| C(ipso to C=O) | ~130-135 | Calculated values vary with method |

| C(ortho to F) | ~115-120 (JCF ~20 Hz) | Calculated values vary with method |

| C(meta to F) | ~130-132 (JCF ~8 Hz) | Calculated values vary with method |

| N-CH₃ | ~35-40 | Calculated values vary with method |

Conceptual data based on principles from GIAO-DFT studies and typical values for fluorinated aromatics.

Ab Initio and Semi-Empirical Quantum Chemical Methods

The theoretical investigation of this compound relies on a variety of computational techniques to predict its molecular structure, properties, and reactivity. These methods are broadly categorized into ab initio and semi-empirical quantum chemical approaches.

Ab initio (Latin for "from the beginning") methods are a class of computational techniques based on quantum chemistry that aim to solve the electronic Schrödinger equation without recourse to experimental data for parameterization. wikipedia.org These methods use fundamental physical constants as their only input. wikipedia.org The foundation of many ab initio calculations is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org More advanced and accurate methods, such as Density Functional Theory (DFT), Configuration Interaction (CI), and Møller-Plesset perturbation theory (MP2), build upon the HF framework to include effects of electron correlation, providing a more precise description of molecular systems. montana.edu DFT, in particular, has become a very popular method for studying molecules similar in structure to this compound, such as 4-fluoro-N,N-dimethylaniline and 4-ethoxy-2,3-difluoro benzamide, often employing hybrid functionals like B3LYP. tci-thaijo.orgresearchgate.net These calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties. researchgate.net

Semi-empirical quantum chemistry methods are also based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This parameterization makes them computationally much faster than ab initio methods, allowing for the study of significantly larger molecules. wikipedia.org However, their accuracy is dependent on the molecule under investigation being similar to the molecules used in the parameterization database. wikipedia.org Prominent semi-empirical methods include Austin Model 1 (AM1), Parametric Method 6 (PM6), and PM7, as well as methods derived from Density Functional Tight Binding (DFTB), such as the GFN2-xTB method. mdpi.com These methods are particularly useful for initial explorations of molecular properties or for systems where ab initio calculations would be prohibitively expensive. wikipedia.orgchemrxiv.org

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical theoretical tool for understanding the three-dimensional structure and flexibility of this compound. Molecules are not static entities; they can adopt various spatial arrangements, known as conformations, through the rotation of single bonds. The goal of conformational analysis is to identify the most stable conformations (energetic minima) and to determine the energy barriers for interconversion between them.

This analysis is typically performed by mapping the molecule's potential energy surface (PES). A PES scan involves systematically changing a specific geometric parameter, most commonly a dihedral angle, and calculating the molecule's total energy at each step using quantum chemical methods. For a molecule like this compound, a key dihedral angle would be the one defining the rotation of the N,N-dimethylamino group relative to the plane of the fluorinated benzene (B151609) ring (C-C-C=O). Studies on similar benzamides have conducted such analyses to understand the influence of substituent groups on molecular conformation. researchgate.net By plotting the energy as a function of the rotational angle, a potential energy curve is generated. The lowest points on this curve correspond to the most stable conformers, while the peaks represent the transition states between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its physical properties and interactions.

Table 1: Illustrative Potential Energy Surface Scan Data for a Benzamide Derivative

This table illustrates the typical output of a PES scan for the rotation around the C(aryl)-C(amide) bond in a benzamide derivative, showing how the relative energy changes with the dihedral angle.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Eclipsed (Transition State) |

| 30 | 0.5 | Skewed |

| 60 | 0.0 | Staggered (Energy Minimum) |

| 90 | 1.8 | Skewed |

| 120 | 3.5 | Eclipsed (Transition State) |

| 150 | 0.8 | Skewed |

| 180 | 0.2 | Staggered (Energy Minimum) |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. diva-portal.org These materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is primarily determined by its hyperpolarizability. Theoretical predictions of NLO properties using quantum chemical calculations have become an indispensable tool for designing novel NLO materials. diva-portal.org

For organic molecules like this compound, NLO properties arise from the presence of a conjugated π-electron system and a significant difference between the ground and excited state dipole moments. researchgate.net The fluorine atom (an electron-withdrawing group) and the N,N-dimethylamino group (an electron-donating group) attached to the benzene ring create a "push-pull" system that enhances intramolecular charge transfer and, consequently, the hyperpolarizability. Quantum chemical methods, particularly DFT, are used to calculate the components of the first-order hyperpolarizability (β). tci-thaijo.org An extended π-electron delocalization across the molecule is a key factor that contributes to a large hyperpolarizability value. researchgate.net Theoretical studies on closely related molecules, such as 4-fluoro-N,N-diphenylbenzamide, have been performed to characterize their NLO potential. researchgate.net The calculated hyperpolarizability of a candidate molecule is often compared with that of known NLO materials like urea (B33335) to assess its potential for NLO applications. researchgate.net

Table 2: Predicted First-Order Hyperpolarizability (β) for Related NLO-active Compounds

This table provides a comparison of theoretically calculated first-order hyperpolarizability values for compounds with structural similarities, illustrating the range of NLO responses.

| Compound | Calculation Method | First Hyperpolarizability (β) (esu) | Reference |

| Urea (Reference) | DFT/B3LYP | ~0.37 x 10⁻³⁰ | researchgate.net |

| 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide | DFT | 1.93 x 10⁻³⁰ | researchgate.net |

| 4-fluoro-N,N-dimethylaniline | DFT/B3LYP | Not specified, but NLO descriptors calculated | tci-thaijo.org |

Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis

Quantum Chemical Topology provides a framework for analyzing the electron density of a molecule to gain insights into chemical bonding and intermolecular forces. Instead of just looking at molecular orbitals, this approach partitions the electron density to define atoms within a molecule and characterize the interactions between them. Key methods in this area include the Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis. chemrxiv.org

NCI analysis is a powerful visualization technique used to identify and characterize weak, non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within a single molecule or between multiple molecules. chemrxiv.org The analysis is based on the electron density and its derivatives, generating 3D plots where different types of interactions are represented by colored surfaces. This allows researchers to visualize the regions responsible for holding molecular complexes together or for defining the conformational preferences of a single molecule. chemrxiv.org For this compound, NCI analysis could reveal intramolecular hydrogen bonds (e.g., C-H···O or C-H···F) that contribute to the stability of its preferred conformation. Another related method, Natural Bond Orbital (NBO) analysis, is used to study charge delocalization and hyper-conjugative interactions that stabilize the molecule. researchgate.net These tools are essential for understanding the subtle forces that govern molecular structure and crystal packing. researchgate.netchemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods are excellent for calculating the properties of static, single molecules at zero Kelvin, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their movements and interactions with their environment (e.g., a solvent). MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. researchgate.net

For a molecule like this compound, an MD simulation could provide valuable insights into its structural flexibility, the dynamics of conformational changes, and its interactions with solvent molecules. The simulation would track the positions and velocities of every atom in the system over a period of time, from picoseconds to microseconds. This allows for the observation of phenomena that are inaccessible through static calculations. For instance, MD can be used to explore how the molecule tumbles and diffuses in a solution or how it interacts with other molecules to form aggregates. researchgate.net These simulations are crucial for bridging the gap between the theoretical properties of an isolated molecule and its actual behavior in a condensed phase, such as in a solution or a biological system. researchgate.net

Reactivity Profiles and Transformative Chemistry of 4 Fluoro N,n Dimethylbenzamide

Electrophilic and Nucleophilic Reactivity

The electronic properties of the substituents on the aromatic ring of 4-fluoro-N,N-dimethylbenzamide govern its susceptibility to attack by both electrophiles and nucleophiles.

Activation of the Amide Carbonyl for Nucleophilic Attack

The carbonyl carbon of the amide group in this compound is inherently electrophilic. However, the lone pair of the nitrogen atom can be delocalized into the carbonyl group, reducing its electrophilicity. Activation of the carbonyl group is therefore often necessary to facilitate nucleophilic attack. This can be achieved through various methods, including the use of strong acids or Lewis acids to protonate or coordinate to the carbonyl oxygen, thereby increasing the positive charge on the carbonyl carbon and rendering it more susceptible to attack by nucleophiles.

Electrophilic Aromatic Substitutions on the Fluorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The fluorine atom is a deactivating group but an ortho-, para-director, while the N,N-dimethylformamido group is a deactivating meta-director. The interplay of these directing effects can lead to a mixture of products, and the reaction conditions often determine the major product.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (NO2) onto the aromatic ring.